1-Benzyl-4-bromo-1H-indole
Overview
Description
1-Benzyl-4-bromo-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The compound’s structure consists of a benzyl group attached to the nitrogen atom of the indole ring and a bromine atom at the fourth position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound, making it valuable in various scientific research and industrial applications.
Scientific Research Applications
1-Benzyl-4-bromo-1H-indole has diverse applications in scientific research:
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-1H-indole can be synthesized through several methods. One common approach involves the bromination of 1-benzylindole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-2,3-diones or reduction to form indolines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Indole-2,3-diones: Formed through oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-bromo-1H-indole can be compared with other indole derivatives, such as:
1-Benzylindole: Lacks the bromine atom, resulting in different reactivity and biological properties.
4-Bromoindole: Lacks the benzyl group, affecting its chemical behavior and applications.
The presence of both the benzyl and bromine groups in this compound makes it unique, offering a combination of properties that can be leveraged in various research and industrial contexts .
Properties
IUPAC Name |
1-benzyl-4-bromoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN/c16-14-7-4-8-15-13(14)9-10-17(15)11-12-5-2-1-3-6-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHDUFSIMDYGHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621837 | |
Record name | 1-Benzyl-4-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481630-48-2 | |
Record name | 1-Benzyl-4-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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